Type IV PDE Isozyme Selectivity: Griseolic Acid vs Base-Substituted Analogs
Griseolic acid (GA) is a highly selective inhibitor of the type IV cAMP-specific PDE isozyme. Compared to its base-substituted analogs, GA exhibits dramatically greater potency against type IV PDE from mouse 3T3 fibroblast cells. The guanine-substituted analog (G-GA, 6-deamino-2-amino-6-hydroxygriseolic acid) and the hypoxanthine-substituted analog (H-GA, 6-deamino-6-hydroxygriseolic acid) show marked losses in type IV PDE inhibitory activity [1]. In contrast, G-GA gains potency against type V cGMP PDE from bovine retinal rod outer segments, demonstrating that base substitution fundamentally alters the isozyme selectivity profile [1].
| Evidence Dimension | Type IV cAMP PDE inhibition (IC50) |
|---|---|
| Target Compound Data | GA IC50 = 0.021 μM (type IV PDE from mouse 3T3 fibroblast cells; 0.25 μM cAMP substrate) |
| Comparator Or Baseline | G-GA IC50 = 15 μM; H-GA IC50 = 11 μM (same assay conditions) |
| Quantified Difference | GA is 714-fold more potent than G-GA and 524-fold more potent than H-GA against type IV PDE |
| Conditions | Type IV PDE isozyme from mouse 3T3 fibroblast cells, 0.25 μM cAMP as substrate, Yasumoto et al. 1992 |
Why This Matters
For researchers requiring selective inhibition of the type IV cAMP-specific PDE isozyme, griseolic acid provides >500-fold selectivity over its own base-substituted analogs, meaning that even trace contamination with G-GA or H-GA in synthetic batches would produce misleading pharmacological profiles.
- [1] Yasumoto T, Iijima Y, Kaneko M, Yamazaki M. Properties of base-substituted and carboxyl-esterified analogues of griseolic acid, a potent cAMP phosphodiesterase inhibitor. Biochem Pharmacol. 1992 May 28;43(10):2073-81. PMID: 1318049. View Source
